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molecular formula C13H13NO3 B8496256 3-(Dimethoxyacetyl)quinoline

3-(Dimethoxyacetyl)quinoline

Cat. No. B8496256
M. Wt: 231.25 g/mol
InChI Key: GEICZZGSGSVQAE-UHFFFAOYSA-N
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Patent
US04762921

Procedure details

3-Bromoquinoline (3.29 ml., 0.032 mol) was dissolved in 300 ml. THF and cooled to -78°. n-Butyllithium (13.6 ml. of 2.5M in hexane, 0.034 ml.) was added slowly and the mixture stirred 15 minutes at -75° to -78°. N-(Dimethoxyacetyl)morpholine (5.98 g., 0.032 mol) in 10 ml. THF was then added and stirring continued for 1.75 hours at the same temperature. The reaction was then quenched into 300 ml. saturated NH4Cl. The aqueous layer was separated and extracted 4×100 ml. ether. The organic layers were combined, dried over MgSO4, stripped to yield title product, 7.0 g., bp 120°-123°/0.125 torr.
Quantity
3.29 mL
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step Two
Name
N-(Dimethoxyacetyl)morpholine
Quantity
5.98 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C([Li])CCC.[CH3:17][O:18][CH:19]([O:28][CH3:29])[C:20](N1CCOCC1)=[O:21]>C1COCC1>[CH3:17][O:18][CH:19]([O:28][CH3:29])[C:20]([C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:21]

Inputs

Step One
Name
Quantity
3.29 mL
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Step Two
Name
Quantity
13.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
N-(Dimethoxyacetyl)morpholine
Quantity
5.98 g
Type
reactant
Smiles
COC(C(=O)N1CCOCC1)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred 15 minutes at -75° to -78°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1.75 hours at the same temperature
Duration
1.75 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched into 300 ml
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted 4×100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C(=O)C=1C=NC2=CC=CC=C2C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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